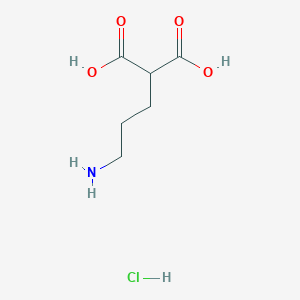

2-(3-Aminopropyl)propanedioic acid hydrochloride

Description

2-(3-Aminopropyl)propanedioic acid hydrochloride is a derivative of propanedioic acid (malonic acid), where a 3-aminopropyl group (-CH₂CH₂CH₂NH₂) is substituted at the central carbon of the malonic acid backbone. The hydrochloride salt enhances its stability and water solubility. This compound combines the chelating properties of dicarboxylic acids with the reactivity of a primary amine, making it a candidate for applications in pharmaceuticals (e.g., drug conjugation), polymer chemistry, and metal ion coordination .

Properties

IUPAC Name |

2-(3-aminopropyl)propanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c7-3-1-2-4(5(8)9)6(10)11;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOTUQKWZLZFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropyl)propanedioic acid;hydrochloride typically involves the reaction of malonic acid with 3-aminopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 2-(3-aminopropyl)propanedioic acid;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)propanedioic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl groups can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the amino group.

Reduction: Alcohol derivatives of the carboxyl groups.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Aminopropyl)propanedioic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-aminopropyl)propanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The carboxyl groups can participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s dicarboxylic acid backbone distinguishes it from ester (e.g., Methyl 3-amino-2-phenylpropanoate hydrochloride) and amide (e.g., N-(3-Aminopropyl)methacrylamide hydrochloride) analogs. This feature enhances its metal-chelating capability, which is absent in boronic acid or ester derivatives . The hydrochloride salt improves solubility in polar solvents, a trait shared with N-(3-Aminopropyl)methacrylamide hydrochloride and 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride .

Applications: Pharmaceuticals: Methyl 3-amino-2-phenylpropanoate hydrochloride is used in chiral synthesis, while (3-aminopropyl)boronic acid hydrochloride aids in bioconjugation . Materials Science: N-(3-Aminopropyl)methacrylamide hydrochloride is employed in stimuli-responsive polymers, whereas the target compound could serve as a crosslinker for pH-sensitive hydrogels .

Research Gaps: Direct studies on 2-(3-Aminopropyl)propanedioic acid hydrochloride are sparse. However, analogs like Amifostine (a radiopharmaceutical with an aminopropylphosphorothioate group) demonstrate the therapeutic relevance of aminopropyl-modified compounds .

Biological Activity

2-(3-Aminopropyl)propanedioic acid hydrochloride, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C5H10ClN1O4

- Molecular Weight : 183.59 g/mol

- CAS Number : 2247106-75-6

The biological activity of 2-(3-Aminopropyl)propanedioic acid hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It is believed to influence neurotransmitter systems and may exhibit effects on cellular signaling pathways.

Interactions with Biological Targets

- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially modulating synaptic transmission.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, affecting the synthesis and degradation of biomolecules.

Biological Activities

Research indicates that 2-(3-Aminopropyl)propanedioic acid hydrochloride exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of propanedioic acids can possess antibacterial properties. The specific activity against various bacterial strains needs further investigation to establish efficacy.

-

Antioxidant Properties :

- Some studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

-

Neuroprotective Effects :

- Preliminary research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter levels or protection against excitotoxicity.

Case Studies

Several studies have explored the biological effects of compounds related to 2-(3-Aminopropyl)propanedioic acid hydrochloride:

-

Study on Neurotransmitter Modulation :

A study published in Journal of Medicinal Chemistry investigated the effects of similar amino acid derivatives on neurotransmitter release in neuronal cultures. Results indicated a significant increase in serotonin levels upon treatment with the compound, suggesting its role as a modulator in neurotransmission . -

Antimicrobial Efficacy :

Research conducted on various amino acid derivatives showed promising results against gram-positive and gram-negative bacteria. The study highlighted the need for further exploration into structure-activity relationships to optimize antimicrobial efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.